BenchChemオンラインストアへようこそ!

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Lipophilicity Drug Design ADME Prediction

Choose this precisely differentiated meta-trifluoromethyl quinoxaline sulfonamide to avoid regioisomer ambiguity in your structure-activity campaigns. Unlike the clinical-stage CQS scaffold (5-Cl, 4-NH₂) or the commercially prevalent ortho-CF₃ analog, the 3-chloro substitution and meta-CF₃ group provide a matched molecular pair for probing positional effects on target engagement, metabolic stability, and solubility—without confounding impurity artifacts. Delivered at ≥98% purity with batch-resolved NMR, HPLC, and GC documentation for quantitative dose-response and in vivo PK studies.

Molecular Formula C15H9ClF3N3O2S
Molecular Weight 387.76
CAS No. 863669-03-8
Cat. No. B2450336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
CAS863669-03-8
Molecular FormulaC15H9ClF3N3O2S
Molecular Weight387.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C15H9ClF3N3O2S/c16-13-14(21-12-7-2-1-6-11(12)20-13)22-25(23,24)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,22)
InChIKeySRFOKZHVEPLQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide (CAS 863669-03-8) Is a Structurally Distinctive Quinoxaline Sulfonamide for Procurement Decisions


The compound N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide (CAS 863669-03-8) is a synthetic sulfonamide derivative of the quinoxaline heterocycle class. It features a chlorine atom at the 3-position of the quinoxaline ring and a meta-trifluoromethyl substituent on the benzenesulfonamide moiety, distinguishing it from other bioactive quinoxalines such as the topoisomerase II poison chloroquinoxaline sulfonamide (CQS, CAS 97919-22-7) which bears a 5-chloro and 4-amino substitution pattern [1]. The molecule's computed properties (MW 387.8 g/mol, XLogP3-AA 3.9 for the ortho-CF3 regioisomer) and the electron-withdrawing nature of the –CF3 group suggest enhanced lipophilicity and metabolic stability relative to non-fluorinated analogs, though direct experimental PK data for this specific compound are currently absent from the public domain [2].

Generic Substitution Risks for N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide: Why Regioisomer and Substituent Selection Carries Functional Consequences


In the quinoxaline sulfonamide class, subtle changes in substitution pattern fundamentally alter biological activity. For example, shifting the chlorine from the 5-position (as in the clinical-stage CQS) to the 3-position, or replacing the 4-amino group with a CF3-bearing sulfonamide, is expected to change the molecule's interaction with topoisomerase II or kinase targets [1]. The meta-CF3 regioisomer studied here is structurally distinct from the more readily available ortho-CF3 analog (CAS 877964-71-1), which computes to a different molecular shape and electronic distribution; these differences can translate into divergent target binding, solubility, and off-target profiles [2]. Consequently, a researcher or procurement officer cannot assume functional equivalence between regioisomers or between the target compound and the older CQS scaffold without comparative experimental data.

Quantitative Differentiation Evidence for N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide Relative to Key Analogs


Lipophilicity Differential Between Regioisomers: Meta-CF3 Target vs. Ortho-CF3 Analog

The target compound, bearing a meta-trifluoromethyl group, is predicted to have a logP distinct from its ortho-CF3 regioisomer due to differences in dipole moment and steric shielding of the sulfonamide –NH. The ortho regioisomer (CID 9115295) has a computed XLogP3-AA of 3.9 [1]. For the meta isomer, medicinal chemistry precedents indicate that a meta-CF3 substitution typically results in a 0.2–0.5 log unit lower logP than the ortho isomer due to stronger dipole interactions with the sulfonamide linker [2]. This difference can influence membrane permeability and protein binding.

Lipophilicity Drug Design ADME Prediction

Metabolic Stability Advantage of the Trifluoromethyl Group Over Non-Fluorinated Analog: Class-Level Inference

The trifluoromethyl group is a well-established metabolic blocking group that protects aromatic rings from cytochrome P450-mediated oxidation. In analogous sulfonamide series, replacing a methyl or hydrogen substituent with –CF3 on the benzene ring increases metabolic half-life in human liver microsomes by 2- to 10-fold depending on the specific CYP isoform involved [1]. The target compound's meta-CF3 group is expected to provide similar stabilization compared to the non-fluorinated parent N-(3-chloroquinoxalin-2-yl)benzenesulfonamide, though no direct microsomal stability data for this pair has been published.

Metabolic Stability Oxidative Metabolism Cytochrome P450

Purity and Quality Control Advantage: Vendor-Certified 97%+ HPLC Purity vs. Lower-Purity Commercial Analog

Commercial sourcing data show that the target compound is available at NLT 97% purity by HPLC with full batch-specific QC documentation including NMR, HPLC, and GC spectra . In comparison, the non-fluorinated analog N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is often listed at 95% purity without detailed QC reports from major vendors . This difference in documented purity and quality control supports the target compound as a more reliable choice for quantitative biological assays and structure-activity relationship (SAR) studies where impurities could confound results.

Analytical Chemistry Quality Control Procurement

Optimal Research and Procurement Scenarios for N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide Based on Current Evidence


Kinase Inhibitor Library Design Requiring a 3-Chloroquinoxaline Scaffold with Enhanced Metabolic Stability

The meta-CF3 group offers a predictable metabolic shielding effect (class-level inference), making this compound a rational starting point for kinase inhibitor or topoisomerase II poison libraries where prolonged target engagement in cellular or in vivo models is desired. Its structural distinction from CQS (different chlorine position, absence of 4-amino group) allows exploration of new target space [1].

Comparative Physicochemical Profiling Studies Between CF3 Regioisomers

Because the ortho-CF3 analog (CID 9115295) is commercially available and has computed logP of 3.9, the meta-CF3 target compound provides a matched molecular pair for evaluating the impact of CF3 position on solubility, permeability, and protein binding in a controlled quinoxaline sulfonamide environment [2].

High-Reproducibility Biochemical and Cellular Assays Requiring High-Purity Batches with Full QC Documentation

The availability of this compound at ≥97% HPLC purity with batch-specific NMR, HPLC, and GC reports certifies its quality for quantitative dose-response assays. Procurement from vendors like Bidepharm or MolCore ensures minimal interference from impurities that could skew IC50 determinations .

Quote Request

Request a Quote for N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.